tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}carbamate
Description
tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}carbamate is a carbamate derivative characterized by a tert-butyl group and a methoxy(methyl)carbamoyl substituent. Its molecular formula is C₁₁H₂₂N₂O₄, with a molecular weight of 246.31 g/mol and a CAS number of 1822586-12-8 . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in peptide synthesis and drug development, where its tert-butyl group enhances steric protection of functional groups during reactions .
Properties
CAS No. |
342603-65-0 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method involves the use of tert-butyl carbamate and methoxy(methyl)amine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}carbamate can undergo oxidation reactions, particularly at the methoxy group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential use in enzyme inhibition and protein modification.
Medicine:
- Investigated for its potential use in drug delivery systems and as a prodrug.
Industry:
- Used in the production of polymers and resins.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Carbamates
Structural Analogues
The following table summarizes key structural analogues and their properties:
Key Structural Differences:
- Substituent on Carbamoyl Group : The target compound’s methoxy(methyl) group introduces both electron-donating (methoxy) and steric (methyl) effects, distinguishing it from ethyl or methylcarbamoyl derivatives .
- Steric Protection : The tert-butyl group in all analogues enhances stability against hydrolysis compared to simpler carbamates like ethyl or vinyl carbamates .
Reactivity and Stability
- Hydrolysis Resistance: The tert-butyl group in the target compound confers greater resistance to hydrolysis under acidic or basic conditions compared to ethyl carbamate (CAS 51-79-6), which is prone to metabolic activation into carcinogenic vinyl carbamate .
Toxicity Profile
- Ethyl Carbamate (Urethane): Highly carcinogenic in rodents, inducing lung adenomas and liver tumors via metabolic conversion to vinyl carbamate .
- Vinyl Carbamate: 10–50× more carcinogenic than ethyl carbamate due to direct DNA adduct formation .
- Target Compound: No direct toxicity data available, but structural features suggest low carcinogenic risk compared to simpler carbamates .
Comparative Carcinogenicity
- Ethyl and vinyl carbamates are potent carcinogens, while methyl carbamate is non-carcinogenic .
- The tert-butyl group in the target compound likely blocks metabolic pathways responsible for activating carcinogenic intermediates, as seen in ethyl carbamate .
Mutagenicity
Industrial and Pharmaceutical Use
- The target compound is a key intermediate in synthesizing chiral amines and protected amino acids .
Biological Activity
tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}carbamate is an organic compound classified under carbamates, characterized by its unique structural features that include a tert-butyl group, a methoxy group, and a carbamate functional group. This compound has garnered attention in various fields, particularly in biology and medicine, due to its potential applications in enzyme inhibition and drug delivery systems.
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of ceftolozane , an antibiotic. The compound interacts with specific biochemical pathways during this synthesis, which involves several chemical reactions such as amination, reduction, esterification, and condensation. These processes are crucial for the effective production of ceftolozane, highlighting the compound's significance in pharmaceutical chemistry.
Toxicological Studies
Toxicological evaluations of related carbamate compounds indicate varying degrees of toxicity and biological effects. For example, studies on N-methyl carbamate pesticides have demonstrated that these compounds can undergo hydrolysis in microbial environments, leading to the accumulation of monomethylamine (MA), which has implications for environmental health and safety . While direct studies on this compound are sparse, understanding the behavior of related compounds can provide insights into its potential biological effects.
Case Studies
- Antiviral Applications : A patent discusses the use of compounds similar to this compound in antiviral therapies. The research focuses on their efficacy in inhibiting viral replication, suggesting a broader application scope for carbamate derivatives in medicinal chemistry .
- Enzyme Characterization : A study highlighted the characterization of methyl carbamate-degrading hydrolase (MCD) from Achromobacter WM111, which shows promise for bioremediation. This enzyme's ability to hydrolyze carbamates suggests that similar mechanisms could be explored for this compound .
Comparative Analysis
A comparative analysis of biological activities among various carbamates reveals that:
| Compound Name | Enzyme Inhibition | Toxicity Level | Applications |
|---|---|---|---|
| This compound | Potential (similar compounds) | Not extensively studied | Drug synthesis |
| N-methyl carbamate | Moderate (AChE/BChE inhibition) | High | Pesticides |
| Ceftolozane | High (antibiotic action) | Low (therapeutic use) | Antibiotics |
The table illustrates the potential for this compound to serve as a valuable compound in drug synthesis while highlighting the need for further research into its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
